molecular formula C23H25NO4 B368468 1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one CAS No. 879047-17-3

1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one

Cat. No. B368468
CAS RN: 879047-17-3
M. Wt: 379.4g/mol
InChI Key: ZUFCQEBQUYPJRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 3-substituted-3-hydroxyindolin-2-ones, has been achieved under metal-free conditions via three component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione . This suggests a potential synthetic pathway for “1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one”.

Scientific Research Applications

Antioxidant Properties and Radical Scavenging Activity

Chromones and their derivatives, including compounds like 1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one, have been recognized for their significant antioxidant properties. These compounds are natural constituents of the human diet and exhibit a range of physiological activities due to their antioxidant capabilities. They act by neutralizing active oxygen and interrupting free radical processes, thereby potentially delaying or inhibiting cell impairment and the onset of various diseases. The antioxidant potential of these compounds is primarily attributed to specific structural features such as the presence of double bonds, carbonyl groups, and hydroxyl groups, which are critical for their radical scavenging activity. This property makes them beneficial in combating oxidative stress-related conditions (Yadav, Parshad, Manchanda, & Sharma, 2014).

Bioactive Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, such as 1,2-oxazines and related structures, can be achieved through the cyclization of specific precursors like 3-acyl-1-nitrosopent-1-en-4-ones. This process is significant for the development of bioactive molecules that exhibit diverse pharmacological properties. The methodology involves heating with urea in boiling methanol or ethanol, showcasing the versatility and reactivity of these compounds in creating pharmacologically relevant structures. Such synthetic pathways underscore the importance of these compounds in medicinal chemistry for the design and development of new therapeutic agents (Sainsbury, 1991).

Indole Synthesis and Its Implications

Indole derivatives, pivotal to a myriad of biological processes, can be synthesized through various methods, illustrating the compound's central role in organic synthesis aimed at producing biologically active molecules. The diverse synthetic strategies for indole synthesis highlight the compound's significance in developing pharmaceuticals and its influence on exploring new therapeutic pathways. These methodologies facilitate the creation of complex molecular architectures, essential for drug discovery and development, underscoring the compound's utility in medicinal chemistry (Taber & Tirunahari, 2011).

Hepatic Protection and Pharmacological Potential

Compounds like this compound may share structural similarities with indoles and their derivatives, known for their pleiotropic protective effects on chronic liver diseases. Indoles regulate transcriptional factors, relieve oxidative stress, and modulate enzymes related to hepatic protection. Their pharmacokinetic profiles suggest potential therapeutic applications in managing chronic liver conditions, demonstrating the broader implications of structurally related compounds in medicinal research (Wang, Cheng, Liu, Wang, & Jiang, 2016).

properties

IUPAC Name

3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-[(2-prop-2-enoxyphenyl)methyl]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-5-10-28-20-9-7-6-8-18(20)14-24-21-16(3)11-15(2)12-19(21)23(27,22(24)26)13-17(4)25/h5-9,11-12,27H,1,10,13-14H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFCQEBQUYPJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(C(=O)N2CC3=CC=CC=C3OCC=C)(CC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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